3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(aminomethyl)-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-2-7-14-11(8-13)9-5-3-4-6-10(9)12(14)15/h3-6,11H,2,7-8,13H2,1H3 |
InChI Key |
FGKRGPRGILAUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2C1=O)CN |
Origin of Product |
United States |
Preparation Methods
Construction of the Isoindolinone Core
A common strategy to prepare isoindolinones involves starting from phthalic anhydride or its derivatives, which provide the isoindole skeleton upon cyclization with amines or related nucleophiles.
- Phthalic anhydride derivatives can be reacted with amines or amino alcohols to form phthalimide intermediates.
- These intermediates can be further manipulated to introduce substituents at the 2- and 3-positions.
Introduction of the Aminomethyl Group at the 3-Position
- The aminomethyl substituent is typically introduced via nucleophilic substitution or ring-opening reactions of epoxide intermediates.
- For example, 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (an epoxide derivative of phthalimide) can be opened with amines to yield aminomethyl-substituted isoindolinones.
- This method allows for regioselective functionalization at the 3-position.
Installation of the Propyl Group at the 2-Position
- Alkylation reactions on the isoindolinone core or its precursors can introduce the propyl substituent.
- Alternatively, starting materials bearing the propyl group can be used in the initial cyclization steps.
Detailed Multi-Step Synthetic Route (Adapted from Related Isoindolinone Syntheses)
The following is a representative synthetic sequence based on analogous compounds and documented procedures, adapted to the target compound with a propyl substituent:
| Step | Reaction Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of N-protected phthalimide intermediate | Phthalic anhydride or derivative + amine | Phthalimide core with protecting groups |
| 2 | Formation of epoxide intermediate at 3-position | Reaction with epichlorohydrin at elevated temperature (e.g., 120 °C) | 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione |
| 3 | Nucleophilic ring-opening of epoxide with amine | Amines such as ammonia or substituted amines, solvents like xylene or acetic acid, elevated temperature (~120 °C) | Introduction of aminomethyl group at 3-position |
| 4 | Alkylation at 2-position to introduce propyl group | Alkyl halides (e.g., propyl bromide), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux | 2-propyl substitution on isoindolinone |
| 5 | Deprotection and purification | Acidic or basic conditions to remove protecting groups, chromatographic purification | Final 3-(aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one |
Representative Experimental Procedures
Epoxide Intermediate Synthesis
- Potassium phthalimide is suspended in excess epichlorohydrin and stirred at 120 °C for 24 h.
- Excess epichlorohydrin is removed under reduced pressure.
- The crude product is purified by recrystallization from methanol to yield the epoxide intermediate.
Ring-Opening with Amine
- The epoxide intermediate is reacted with an amine (e.g., ammonia or substituted amines) in a suitable solvent such as acetic acid or xylene.
- The mixture is heated (~120 °C) to promote ring opening, yielding the aminomethyl-substituted isoindolinone.
Alkylation at the 2-Position
- The aminomethyl intermediate is treated with a propyl halide (e.g., propyl bromide) in the presence of a base like triethylamine.
- Reaction is typically conducted in dichloromethane or similar solvent at room temperature or under reflux.
- The product is purified by chromatography.
Enzymatic and Chemoenzymatic Methods (Emerging Approaches)
Recent research explores enzymatic kinetic resolution and chemoenzymatic routes to obtain enantiomerically enriched isoindolinone derivatives:
- Lipase-catalyzed kinetic resolution of racemic intermediates can provide optically active products.
- Enzymatic hydrolysis or transesterification steps allow selective functional group transformations.
- These methods improve stereochemical control and reduce the need for chiral auxiliaries.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Epoxide formation | Potassium phthalimide, epichlorohydrin | 120 °C, 24 h | ~60 | Recrystallization from MeOH |
| Epoxide ring-opening | Amine (e.g., NH3), solvent (acetic acid/xylene) | 120 °C, several hours | 50-80 | Aminomethyl group introduction |
| Alkylation (2-position) | Propyl bromide, triethylamine | RT to reflux, CH2Cl2 | 40-70 | Purification by chromatography |
| Enzymatic resolution (optional) | Lipase, vinyl acetate | 30-50 °C, 24 h | Variable | For chiral purity |
Literature and Patent Sources
- A patent (US9133161B2) describes preparation methods for isoindoline-1,3-dione derivatives involving amine reactions and acid-mediated deprotections, which are relevant to isoindolinone synthesis.
- Another patent (US20120077982A1) details methods for synthesizing 3-substituted dihydroisoindolinones, including intermediates and alkylation steps.
- A comprehensive synthetic study published by Borowiecki et al. outlines multi-step synthetic routes to substituted isoindolinones, including epoxide intermediates, nucleophilic ring-opening, esterifications, and enzymatic kinetic resolutions, providing detailed experimental conditions and analytical data.
- Commercial chemical catalog data for related compounds (e.g., 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one) confirm the availability of starting materials and typical synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted isoindolones
Scientific Research Applications
3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Research Findings and Data Tables
NMR and Mass Spectrometry Data
Pharmacokinetic Predictions
Biological Activity
3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its unique isoindole structure and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- Structure : Characterized by an aminomethyl group at the 3-position and a propyl group at the 2-position of the isoindole framework.
The biological activity of 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one has been linked to several mechanisms, including:
- Enzyme Inhibition : Interaction with cyclooxygenases (COX), suggesting anti-inflammatory properties similar to established NSAIDs.
- Receptor Modulation : Potential effects on neurotransmitter receptors, indicating possible applications in neuropharmacology.
Pharmacological Applications
- Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes may contribute to its anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one. Variations in substituents can significantly alter its interaction with biological targets. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | Methyl group at the 2-position | Moderate anti-inflammatory |
| 5-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one | Butyl group at the 2-position | Enhanced antimicrobial |
| 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | Ethyl group at the 2-position | Reduced cytotoxicity |
Study on Antimicrobial Activity
In a study examining various derivatives of isoindole compounds, 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be below 100 µM for effective strains, indicating promising potential as an antimicrobial agent .
Anti-inflammatory Research
Research published in Bioorganic & Medicinal Chemistry highlighted that derivatives similar to 3-(Aminomethyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one exhibited potent COX inhibition. In vitro assays showed an IC50 value comparable to standard NSAIDs . This suggests that modifications to the isoindole structure can enhance anti-inflammatory efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
